Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group and the pyrrolidinone moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-{[1-(4-bromo-3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
- Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H26FN3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26FN3O4/c1-20(2,3)28-19(27)23-10-8-22(9-11-23)18(26)14-12-17(25)24(13-14)16-6-4-15(21)5-7-16/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
JSNUPKSMPZNBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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